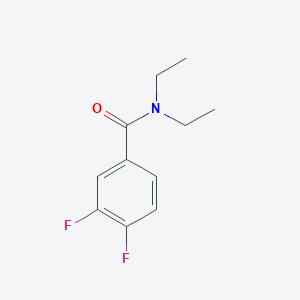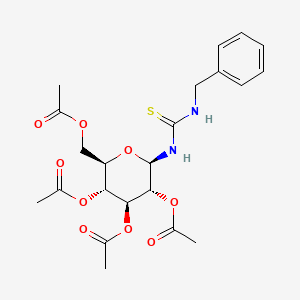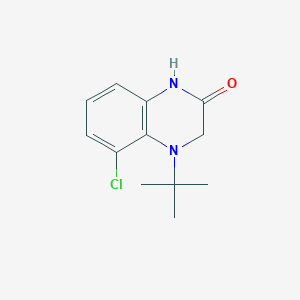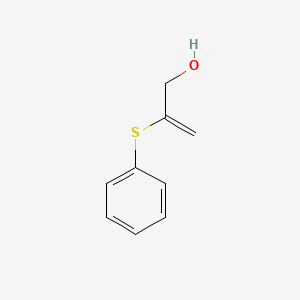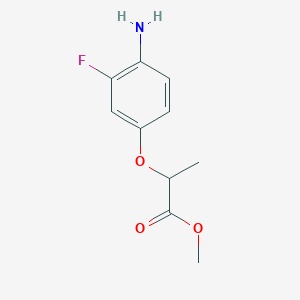
Methyl 2-(4-amino-3-fluorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-amino-3-fluorophenoxy)propanoate is an organic compound with a complex structure that includes an amino group, a fluoro group, and a phenoxy group attached to a propionic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-fluorophenoxy)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-fluorobenzaldehyde with nitric acid and sulfuric acid to produce 4-fluoro-3-nitrobenzaldehyde. This intermediate is then reduced using sodium borohydride, followed by hydrogenolysis of the nitro group and subsequent azidation to yield 3-azide-4-fluorobenzyl alcohol. The final step involves the esterification of the propionic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-fluorophenoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions to form a hydroxy derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution of the phenoxy group can produce various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-(4-amino-3-fluorophenoxy)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3-fluorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide
- 3-Azide-4-fluoro-L-phenylalanine
Uniqueness
Methyl 2-(4-amino-3-fluorophenoxy)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-fluorophenoxy)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-6(10(13)14-2)15-7-3-4-9(12)8(11)5-7/h3-6H,12H2,1-2H3 |
InChI Key |
FFBSCRSUKMEEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



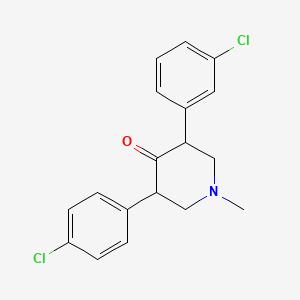
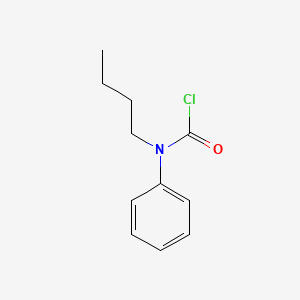
![9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B8594501.png)
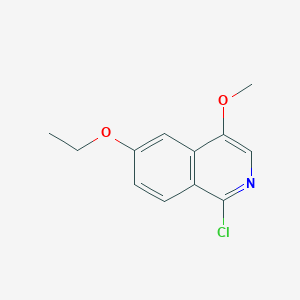
![3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B8594504.png)
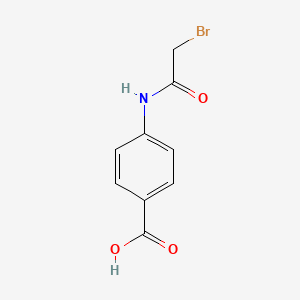
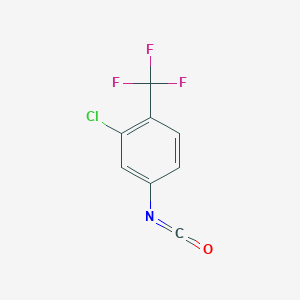
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)
![2-Chloro-4-iodo-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8594523.png)
